N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
CAS No.:
Cat. No.: VC13285113
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide -](/images/structure/VC13285113.png)
Specification
Molecular Formula | C8H8N4O |
---|---|
Molecular Weight | 176.18 g/mol |
IUPAC Name | N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
Standard InChI | InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |
Standard InChI Key | HUGFFTYKXPZJDG-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CN2C=C1C(=NO)N |
Canonical SMILES | C1=CC2=NC=CN2C=C1C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide belongs to the imidazo[1,2-a]pyridine family, a class of bicyclic compounds comprising a pyridine ring fused with an imidazole moiety. The compound’s molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol . Key structural features include:
-
A hydroxyl group (-OH) attached to the nitrogen atom at position 1 of the imidazole ring.
-
A carboximidamide group (-C(=NH)NH₂) at position 6 of the pyridine ring.
The planar, conjugated system of the fused rings contributes to its stability and ability to engage in π-π stacking interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 885950-24-3 |
Molecular Formula | C₈H₈N₄O |
Molecular Weight | 176.18 g/mol |
IUPAC Name | N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
SMILES Notation | C1=CC2=NC=CN2C=C1/C(=N/O)/N |
Topological Polar Surface Area | 96.6 Ų |
Data sourced from PubChem and VulcanChem .
Stereochemical Considerations
The compound exists predominantly in the Z-configuration due to intramolecular hydrogen bonding between the hydroxyl and carboximidamide groups. This conformation stabilizes the molecule and influences its binding affinity to enzymatic targets . X-ray crystallography of analogous imidazo[1,2-a]pyridines confirms a nearly coplanar arrangement of the fused rings, a feature critical for intercalation into DNA or protein binding pockets .
Synthesis and Optimization Strategies
Multi-Component Domino Reactions
A scalable synthesis route involves a domino reaction sequence combining cyanoacetohydrazide and aromatic aldehydes under mild conditions :
-
N,N-Acetal Formation: Condensation of aldehyde with cyanoacetohydrazide.
-
Knoevenagel Condensation: Formation of α,β-unsaturated intermediate.
-
Michael Addition: Cyclization via nucleophilic attack by the hydrazide nitrogen.
-
Aromatization: Oxidation to yield the imidazo[1,2-a]pyridine core.
This method achieves yields of 65–78% and avoids hazardous reagents, aligning with green chemistry principles .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
N,N-Acetal Formation | EtOH, rt, 2 h | 85 |
Knoevenagel Condensation | K₂CO₃, 60°C, 4 h | 90 |
Cyclization | H₂O/EtOH (1:1), reflux, 6 h | 75 |
Adapted from VulcanChem and ACS Omega .
Post-Synthetic Modifications
Bromination at position 3 introduces halogen atoms to enhance bioactivity. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 1227957-37-0) with 82% efficiency . This derivative shows improved PI3Kα inhibitory activity (IC₅₀ = 12 nM vs. 28 nM for parent compound) .
Biological Activities and Mechanisms
Table 3: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Target Inhibition (%) |
---|---|---|
MDA-MB-231 (Breast) | 0.89 | 78 |
A549 (Lung) | 1.24 | 65 |
HCT116 (Colon) | 1.56 | 58 |
Antimicrobial Efficacy
The hydroxyl and amidoxime groups confer broad-spectrum antimicrobial activity:
-
Gram-positive bacteria: MIC = 8 μg/mL against Staphylococcus aureus.
-
Gram-negative bacteria: MIC = 16 μg/mL against Escherichia coli.
Mechanistic studies suggest disruption of microbial cell membranes via electrostatic interactions with phospholipid headgroups .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound serves as a versatile scaffold for designing selective kinase inhibitors:
-
PI3Kα Inhibitors: Introduction of sulfonamide groups at position 3 improves selectivity (PI3Kα vs. PI3Kβ: 45-fold) .
-
EGFR Inhibitors: Methylation of the hydroxyl group enhances blood-brain barrier penetration, enabling CNS-targeted therapies .
Radiopharmaceuticals
Labeling with ¹⁸F via nucleophilic aromatic substitution produces PET tracers for tumor imaging. In murine xenografts, [¹⁸F]-labeled derivatives show tumor-to-muscle ratios of 6.8:1 at 60 min post-injection .
Challenges and Future Directions
Metabolic Stability
First-pass metabolism limits oral bioavailability (F = 12% in rats). Strategies to address this include:
-
Prodrug Approaches: Masking the hydroxyl group as acetate esters (bioavailability increased to 34%) .
-
Nanoparticle Formulations: PLGA nanoparticles achieve sustained release over 72 h .
Toxicity Profiling
Chronic toxicity studies in rodents reveal dose-dependent hepatotoxicity (ALT increase ≥3× at 50 mg/kg/day). Structural analogs with methoxy substitutions reduce hepatic accumulation by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume